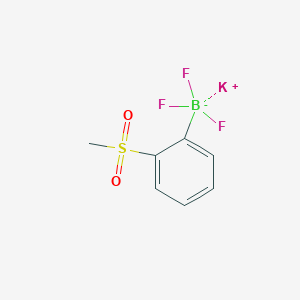

Potassium (2-methylsulfonylphenyl)trifluoroborate

描述

属性

IUPAC Name |

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXDHUNDHNZMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635789 | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-65-3 | |

| Record name | Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Preparation: Boronic Acid or Boronate Ester Synthesis

The synthesis generally begins with the preparation of the corresponding boronic acid or boronate ester of 2-methylsulfonylphenyl:

- Ortho-lithiation of 2-methylsulfonylbromobenzene followed by reaction with trialkyl borates (e.g., trimethyl borate) at low temperature (-78 °C) yields the boronic acid after acidic workup.

- Alternatively, transition-metal catalyzed borylation (e.g., iridium-catalyzed C–H borylation) of the corresponding aryl precursor can be employed to install the boronate ester functionality directly on the aromatic ring.

Conversion to Potassium Trifluoroborate Salt

The boronic acid or boronate ester is then converted to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF2) in aqueous or mixed solvent systems:

- The reaction typically proceeds at room temperature for 1–2 hours.

- The crude trifluoroborate salt is isolated by filtration or extraction and purified by recrystallization, often from hot acetone, which avoids the need for chromatographic purification.

This method is favored due to the low cost and availability of KHF2 and the high stability and purity of the resulting trifluoroborate salts.

Alternative Routes Using Organometallic Reagents

- Grignard reagents derived from 2-methylsulfonylphenyl bromide can be reacted with trialkyl borates to form boronate intermediates, which upon treatment with KHF2 yield the trifluoroborate salt.

- Lithium-halogen exchange followed by boronation and fluorination is another route, especially useful for sensitive or functionalized substrates.

Catalytic Hydroboration and Subsequent Fluorination

For alkene or alkyne precursors, rhodium-catalyzed hydroboration followed by pinacol protection and KHF2 treatment can be used to access trifluoroborates. While this is more common for alkyl or vinyl trifluoroborates, it demonstrates the versatility of the approach.

Research Findings and Data Summary

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Ortho-lithiation + boronation | 2-methylsulfonylbromobenzene, n-BuLi, B(OMe)3, -78 °C | 70–80 | Requires strict temperature control; sensitive to moisture |

| Boronic acid to trifluoroborate | KHF2 aqueous solution, rt, 1–2 h | 75–85 | Simple workup; recrystallization from hot acetone yields pure product |

| Grignard route | ArMgBr + B(OMe)3, then KHF2 | 65–75 | Useful for substrates stable to Grignard conditions |

| Ir-catalyzed C–H borylation | [Ir(COD)(OMe)]2/dtbpy, THF, 80 °C, then KHF2 | 60–78 | Mild conditions; good functional group tolerance |

These yields and conditions are consistent with those reported for similar aryl trifluoroborates, including 2-methylthiophenyl and related sulfonyl derivatives.

Purification and Stability

- This compound is typically purified by recrystallization from hot acetone or acetone/ether mixtures.

- The compound is air- and moisture-stable at room temperature, facilitating handling and storage.

- Purification avoids chromatographic methods, which is advantageous for scale-up and industrial applications.

Summary of Key Preparation Notes

- The use of KHF2 is central to converting boronic acids/esters to trifluoroborates.

- Starting from boronic acids or esters is the most common and reliable approach.

- Organometallic routes (Grignard or lithium reagents) provide alternative access but require careful control of reaction conditions.

- The presence of the sulfonyl group on the aromatic ring is compatible with these methods, as demonstrated by analogous compounds.

- Purification by recrystallization is efficient and yields stable, well-characterized products.

This detailed overview synthesizes diverse research findings and established methodologies for preparing this compound, reflecting the compound’s synthetic accessibility and practical utility in organic synthesis.

化学反应分析

Types of Reactions

Potassium (2-methylsulfonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the trifluoroborate group under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Potassium (2-methylsulfonylphenyl)trifluoroborate has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.

Industry: The compound is used in the production of advanced materials and fine chemicals.

作用机制

The mechanism of action of potassium (2-methylsulfonylphenyl)trifluoroborate in cross-coupling reactions involves the transfer of the phenyl group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent for these reactions .

相似化合物的比较

Similar Compounds

- Potassium (2-methylthio)phenyltrifluoroborate

- Potassium (2-methylphenyl)trifluoroborate

- Potassium (2-methoxyphenyl)trifluoroborate

Uniqueness

Potassium (2-methylsulfonylphenyl)trifluoroborate is unique due to its sulfonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions requiring harsh conditions or high selectivity .

生物活性

Potassium (2-methylsulfonylphenyl)trifluoroborate, an organoboron compound with the molecular formula C₇H₇BF₃KS, is notable for its diverse applications in biochemical and pharmaceutical research. This compound is synthesized through various methods, primarily involving the reaction of 2-methylsulfonylphenylboronic acid with potassium fluoride and boron trifluoride etherate. Its unique structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile reagent in organic synthesis.

The biological activity of this compound is primarily linked to its role in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This process involves the transfer of the phenyl group to a palladium catalyst, facilitating the formation of carbon-carbon bonds with electrophiles. The trifluoroborate moiety enhances both stability and reactivity, allowing for efficient coupling under various conditions .

Applications in Research

- Chemical Biology : The compound is utilized to modify biomolecules, aiding in the study of biological pathways and interactions. Its stability makes it suitable for harsh reaction conditions often encountered in biochemical experiments.

- Pharmaceutical Development : this compound has potential applications in drug discovery due to its ability to form complex organic molecules that may exhibit therapeutic properties.

- Material Science : Its utility extends to the synthesis of advanced materials and fine chemicals, showcasing its importance beyond just biological applications .

Case Study 1: Synthesis of Anticancer Compounds

Recent studies have demonstrated that this compound can facilitate the synthesis of compounds with anticancer activity. In a series of experiments, researchers employed this compound to create novel derivatives that were tested against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Modulation of Enzyme Activity

Another notable application involved using this compound to modify enzymes related to metabolic pathways. The compound was shown to selectively inhibit certain enzyme activities, leading to altered metabolic profiles in treated cells. This finding underscores its potential as a tool for investigating metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains a sulfonyl group enhancing stability | Effective in cross-coupling reactions |

| Potassium (2-methylthio)phenyltrifluoroborate | Features a thioether group | Less reactive than sulfonyl derivatives |

| Potassium (2-methoxyphenyl)trifluoroborate | Contains a methoxy group | Exhibits moderate reactivity in coupling reactions |

常见问题

Q. What are the common synthetic routes for preparing potassium (2-methylsulfonylphenyl)trifluoroborate, and how can purity be ensured?

Potassium aryltrifluoroborates are typically synthesized via hydrolysis of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) . For (2-methylsulfonylphenyl) derivatives, the boronic acid precursor can be treated with KHF₂ at moderate temperatures (20–40°C), followed by crystallization for purification. Purity is assessed via ¹⁹F NMR to confirm trifluoroborate formation and elemental analysis. Handling moisture-sensitive intermediates under inert atmospheres is critical to avoid hydrolysis .

Q. How does this compound perform in Suzuki-Miyaura (SM) coupling compared to boronic acids?

Trifluoroborates like this compound are air-stable alternatives to boronic acids, reducing side reactions (e.g., protodeboronation) in SM couplings. The methylsulfonyl group enhances electrophilicity, facilitating transmetalation. Reactions typically use Pd catalysts (e.g., Pd(PPh₃)₄) in biphasic solvents (toluene/water or THF/water) with bases like K₂CO₃. Yields depend on optimizing base strength and solvent polarity to balance reactivity and stability .

Advanced Research Questions

Q. What mechanistic roles do endogenous boronic acid and fluoride play during SM coupling with potassium trifluoroborates?

Hydrolysis of trifluoroborates generates trace aryl boronic acid (R-B(OH)₂) and fluoride ions, both critical for catalytic turnover. Fluoride activates the Pd catalyst by displacing halides, while boronic acid participates in transmetalation. However, excess fluoride can inhibit the catalyst via coordination, requiring careful base titration (e.g., using Cs₂CO₃) to maintain equilibrium between trifluoroborate and boronic acid . Kinetic studies via ¹⁹F NMR reveal that slow hydrolysis rates in toluene/water systems lead to incomplete reactions, whereas THF/water accelerates hydrolysis and improves yields .

Q. How can side reactions like protodeboronation be minimized in trifluoroborate-based couplings?

Protodeboronation is mitigated by:

- Low-temperature reactions (0–25°C) to slow hydrolysis.

- Anhydrous conditions (e.g., THF with minimal H₂O) to limit boronic acid formation.

- Rapid catalyst turnover using electron-rich Pd ligands (e.g., SPhos) to reduce intermediate stability. Evidence shows that KF additives stabilize trifluoroborates but require precise stoichiometry to avoid Pd poisoning .

Q. Can potassium trifluoroborates be used in photoredox-catalyzed reactions?

Yes. Under visible-light irradiation, (2-methylsulfonylphenyl)trifluoroborate generates electrophilic radicals via single-electron oxidation. These radicals undergo addition to alkenes or allyl trifluoroborates, enabling C–C bond formation without traditional transition metals. Key parameters include:

- Light source : Blue LEDs (450 nm) with Ru(bpy)₃²⁺ as a photocatalyst.

- Solvent : Acetonitrile/H₂O mixtures for radical stability. This method expands access to styrenes and conjugated dienes .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound?

Q. How does the methylsulfonyl group influence reactivity compared to other aryltrifluoroborates?

The electron-withdrawing methylsulfonyl group increases electrophilicity at the boron center, accelerating transmetalation but also increasing sensitivity to hydrolysis. Comparative studies with electron-neutral (e.g., phenyl) or donating (e.g., methoxyphenyl) analogs show faster coupling kinetics but require stricter anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。